1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
Description
Historical Context of Tetrahydroquinoline Derivatives
The historical development of tetrahydroquinoline derivatives traces back to mid-twentieth century organic chemistry research, with fundamental contributions emerging from systematic studies of heterocyclic compounds. Early investigations into these structures were documented in pioneering work published in the Journal of the American Chemical Society in 1952, which established foundational synthetic methodologies for derivatives of tetrahydroquinoline and tetrahydroisoquinoline. These initial studies provided critical insights into the chemical behavior and structural characteristics of the tetrahydroquinoline framework, laying the groundwork for subsequent decades of research.
A particularly significant milestone in the historical development of tetrahydroquinoline-2-carboxylic acid derivatives occurred in 1977, when researchers successfully isolated and characterized both enantiomers of the compound through innovative enzymatic resolution techniques. The isolation of (-)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid was achieved through oxidation of the racemic amino acid using D-amino-acid oxidase, while the (+)-enantiomer was obtained from dipeptide hydrolysis. This work not only established practical synthetic routes but also definitively determined the absolute configurations of these stereoisomers, with the (-)-enantiomer confirmed to possess the S-configuration.
The evolution of synthetic approaches continued throughout the latter half of the twentieth century, with researchers developing increasingly sophisticated methods for constructing tetrahydroquinoline frameworks. These historical developments established the fundamental chemical principles that continue to guide contemporary research in this field, demonstrating the enduring importance of these early investigations in shaping modern understanding of tetrahydroquinoline chemistry.
Significance in Heterocyclic Chemistry
Tetrahydroquinoline derivatives occupy a position of exceptional importance within heterocyclic chemistry due to their unique structural properties and extensive applications in pharmaceutical development. The tetrahydroquinoline scaffold represents one of the most important simple nitrogen heterocycles, being widespread in nature and present in a broad variety of pharmacologically active compounds. This significance stems from the compound's ability to serve as a versatile building block for constructing complex molecular architectures with enhanced biological activities.
The structural characteristics of tetrahydroquinoline-2-carboxylic acid hydrochloride contribute substantially to its chemical significance. The bicyclic system comprising a benzene ring fused to a partially saturated nitrogen-containing six-membered ring provides conformational rigidity while maintaining sufficient flexibility for diverse chemical transformations. The presence of the carboxylic acid functional group at the 2-position introduces additional synthetic possibilities and enhances the compound's potential for forming intermolecular interactions with biological targets.
Recent research has demonstrated the particular value of substituted tetrahydroquinoline derivatives in medicinal chemistry applications. Oxamniquine, dynemycin, viratmycin, and nicainoprol represent notable examples of bioactive tetrahydroquinolines that have found practical applications in pharmaceutical development. The systematic preparation of tetrahydroquinoline derivatives through hydrogenation of corresponding quinolines using heterogeneous catalysts has become a standard synthetic approach, reflecting the established importance of these compounds in organic synthesis.
The significance of tetrahydroquinoline derivatives extends beyond their direct applications to encompass their role as intermediates in complex synthetic sequences. The compounds serve as crucial building blocks for generating natural products and pharmacologically active substances, demonstrating their fundamental importance in advancing synthetic organic chemistry and drug discovery efforts.
Position within the Quinoline-Based Compound Family
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride occupies a distinctive position within the broader quinoline-based compound family as a semi-hydrogenated derivative of quinoline. This structural relationship places the compound at a critical juncture between fully aromatic quinoline systems and completely saturated nitrogen heterocycles, providing unique chemical properties that combine characteristics of both structural types.
The compound's position within the quinoline family is defined by its partial reduction of the heterocyclic ring while maintaining the aromatic benzene portion of the original quinoline structure. This selective hydrogenation pattern results in a molecular framework that retains much of the conformational constraint associated with quinoline derivatives while introducing increased flexibility in the saturated portion of the molecule. The molecular formula C₁₀H₁₁NO₂ for the free acid form demonstrates the addition of hydrogen atoms compared to the parent quinoline-2-carboxylic acid structure.
Table 1: Structural Relationships within the Quinoline Family
| Compound Type | Degree of Saturation | Molecular Formula (free acid) | Key Structural Features |
|---|---|---|---|
| Quinoline-2-carboxylic acid | Fully aromatic | C₁₀H₇NO₂ | Complete aromaticity |
| 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | Partially saturated | C₁₀H₁₁NO₂ | Semi-hydrogenated quinoline |
| Decahydroquinoline-2-carboxylic acid | Fully saturated | C₁₀H₁₇NO₂ | Complete saturation |
The strategic position of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid within the quinoline family enables its utilization as either a synthetic intermediate for accessing fully aromatic quinoline derivatives through dehydrogenation reactions or as a starting point for further reduction to completely saturated systems. This bidirectional synthetic accessibility enhances the compound's versatility and establishes its central importance within quinoline-based synthetic chemistry.
The compound's relationship to other members of the quinoline family is further emphasized by its frequent appearance as a metabolic intermediate and its role in hydrogen-donor processes. Research has demonstrated that tetrahydroquinoline derivatives can function as hydrogen-donor solvents in specialized applications, highlighting their unique position between oxidized and reduced forms within the quinoline series.
Overview of Academic Research Evolution
The academic research evolution surrounding this compound and related derivatives has progressed through distinct phases, each characterized by advancing synthetic methodologies and expanding applications. Comprehensive analysis of research developments from mid-2010 to early 2018 reveals significant progress in synthetic approaches, with particular emphasis on developing more efficient and environmentally sustainable preparation methods.
Early research phases focused primarily on establishing fundamental synthetic routes and characterizing the basic chemical properties of tetrahydroquinoline derivatives. These investigations laid the groundwork for understanding the reactivity patterns and structural requirements necessary for successful synthesis and application of these compounds. The development of asymmetric hydrogenation techniques using homogeneous catalysts represented a significant advancement, enabling the preparation of enantiomerically pure materials for biological evaluation.
Contemporary research has shifted toward developing innovative catalytic systems that offer improved efficiency and reduced environmental impact. Recent investigations have demonstrated the successful application of borrowing hydrogen methodology for constructing tetrahydroquinoline frameworks using manganese-based pincer complexes. This approach provides atom-efficient pathways with water as the only byproduct, representing a significant advancement toward sustainable synthetic chemistry practices.
Table 2: Evolution of Synthetic Approaches for Tetrahydroquinoline Derivatives
| Research Period | Primary Methodology | Key Innovations | Environmental Considerations |
|---|---|---|---|
| 1950s-1970s | Classical reduction | Enzymatic resolution | Limited consideration |
| 1980s-2000s | Catalytic hydrogenation | Asymmetric synthesis | Moderate improvement |
| 2010s-Present | Green chemistry approaches | Borrowing hydrogen, electrochemical methods | Significant focus |
The most recent developments in tetrahydroquinoline research have incorporated electrochemical synthesis methods, demonstrating the field's continued evolution toward more sophisticated and environmentally responsible approaches. These electrochemical methodologies enable selective synthesis of tetrahydroquinoline derivatives at room temperature through hydrocyanomethylation processes, utilizing acetonitrile as both hydrogen source and cyanomethyl precursor. Such advances represent the current frontier of research in this field, combining synthetic efficiency with reduced environmental impact.
The research evolution has also encompassed expanding applications beyond traditional pharmaceutical chemistry to include materials science and polymer development. Contemporary investigations explore the potential of tetrahydroquinoline derivatives in creating novel polymers with enhanced durability and flexibility properties, demonstrating the continued expansion of academic interest in these versatile compounds. This diversification of research applications reflects the maturation of the field and its increasing integration with broader areas of chemical science and technology.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFTXGXKUNDYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75493-93-5 | |
| Record name | 1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method Description
One common laboratory-scale approach to synthesize 1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride involves the cyclization of appropriately substituted aniline derivatives with dihydropyran in the presence of a strong acid such as hydrochloric acid. This reaction proceeds via electrophilic aromatic substitution and ring closure to form the tetrahydroquinoline skeleton.
Reaction Conditions
- Acid catalyst: Hydrochloric acid (HCl)
- Solvents: Ethanol or acetic acid
- Temperature: Elevated temperatures (reflux conditions)
- Duration: Several hours depending on substrate and scale
Advantages and Notes
- This method allows direct formation of the tetrahydroquinoline ring system.
- The acidic environment facilitates cyclization and protonation to form the hydrochloride salt.
- Suitable for small to medium scale synthesis with good yields.
Catalytic Hydrogenation of Quinoline Derivatives
Method Description
An industrially relevant preparation involves catalytic hydrogenation of quinoline-2-carboxylic acid derivatives to yield the corresponding tetrahydroquinoline-2-carboxylic acid. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.
Reaction Conditions
- Catalyst: Palladium on carbon (Pd/C)
- Hydrogen source: Molecular hydrogen (H₂)
- Solvent: Often ethanol or other suitable organic solvents
- Temperature and pressure: Mild to moderate hydrogenation conditions (e.g., room temperature to 50°C; 1-5 atm H₂)
- Duration: Several hours until complete hydrogenation
Advantages and Notes
- Provides a scalable and cost-effective route suitable for industrial production.
- High selectivity for partial hydrogenation to tetrahydroquinoline.
- Allows for control over stereochemistry by choice of catalyst and conditions.
Enzymatic Resolution and Oxidation Methods
Method Description
Chiral 1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be obtained through enzymatic oxidation of racemic mixtures using D-amino acid oxidase. This method provides access to enantiomerically enriched products, which is valuable for pharmaceutical applications.
Reaction Conditions
- Enzyme: D-amino acid oxidase
- Substrate: Racemic 1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- Buffer conditions: Typically aqueous, pH controlled
- Temperature: Mild, enzyme-compatible temperatures (25-37°C)
- Duration: Variable, depending on enzyme activity
Advantages and Notes
- Enables preparation of optically pure compounds.
- Environmentally friendly and mild conditions.
- Useful for research and development of chiral drugs.
Multi-Step Synthesis from Readily Available Raw Materials
Method Description
In some synthetic schemes, this compound is prepared via multi-step routes starting from simple aromatic amines and alkylating agents, followed by ring closure, functional group transformations, and salt formation.
Typical Steps
- Formation of intermediate amino acid derivatives
- Cyclization under acidic or catalytic conditions
- Functional group modifications (e.g., acylation, oxidation)
- Conversion to hydrochloride salt by treatment with HCl gas or aqueous HCl
Advantages and Notes
- Allows structural modifications and introduction of substituents.
- Suitable for complex derivatives and analog synthesis.
- Requires optimization of each step for yield and purity.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Scale | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization with Dihydropyran | Aniline derivatives, HCl | Reflux in ethanol/acetic acid | Lab to pilot | Direct ring formation, simple | Requires strong acid, moderate yield |
| Catalytic Hydrogenation | Pd/C catalyst, H₂ | Mild temp & pressure | Industrial | Scalable, selective hydrogenation | Requires hydrogenation setup |
| Enzymatic Oxidation | D-amino acid oxidase | Aqueous buffer, mild temp | Research | Chiral purity, mild conditions | Limited scale, enzyme cost |
| Multi-Step Synthesis | Various intermediates and reagents | Multiple steps, varied | Lab to industrial | Flexibility in modifications | Complex, time-consuming |
Detailed Research Findings
- The cyclization method is well-documented for its efficiency in forming the tetrahydroquinoline core, with yields typically ranging from 60-80% depending on substituents and conditions.
- Catalytic hydrogenation using palladium on carbon is favored industrially due to its high selectivity and ability to maintain the carboxylic acid functionality intact while saturating the quinoline ring.
- Enzymatic oxidation methods have been reported to afford enantiomerically enriched (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, which is critical for pharmaceutical applications requiring stereochemical purity.
- Multi-step synthetic approaches enable the introduction of various substituents and functional groups, expanding the chemical space of tetrahydroquinoline derivatives. Such methods often culminate in the formation of hydrochloride salts to improve compound stability and solubility.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Halogenated tetrahydroquinoline derivatives.
Scientific Research Applications
Pharmaceutical Development
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is primarily utilized in the synthesis of pharmaceutical agents targeting neurological disorders. Its role as an intermediate enhances the efficacy and safety profiles of drugs developed for conditions such as chronic pain and neurodegenerative diseases.
Case Study: Neuropathic Pain Treatment
A notable application is in the development of drugs for neuropathic pain. Research indicates that derivatives of this compound exhibit potent analgesic effects, making them suitable candidates for pain management therapies .
Biochemical Research
In biochemical studies, this compound aids in investigating enzyme inhibition and receptor interactions. Its ability to modulate biological processes allows researchers to gain insights into complex metabolic pathways.
Case Study: Enzyme Inhibition
Research has demonstrated that 1,2,3,4-tetrahydroquinoline derivatives can inhibit specific enzymes involved in disease progression. For instance, studies have shown effective inhibition of enzymes linked to inflammatory responses .
Material Science
The compound's unique chemical properties make it a candidate for developing novel polymers and materials. Its potential applications include enhancing material durability and flexibility.
In analytical chemistry, this compound serves as a standard in chromatographic methods. This application is crucial for accurately quantifying related compounds in complex mixtures.
Case Study: Chromatographic Analysis
Utilized as a standard reference material in high-performance liquid chromatography (HPLC), this compound aids in the precise measurement of active pharmaceutical ingredients (APIs) in formulations .
Cosmetic Formulations
Recent investigations into the antioxidant properties of this compound have led to its exploration in skincare products. Its potential to reduce oxidative stress on the skin makes it a valuable ingredient in cosmetic formulations aimed at anti-aging.
Data Table: Cosmetic Applications
| Application | Functionality |
|---|---|
| Antioxidant | Reduces oxidative stress |
| Skin Protection | Enhances skin barrier function |
| Anti-aging | Potentially improves skin elasticity |
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with neurotransmitter receptors in the nervous system, leading to neuroprotective effects.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Table 1: Positional Isomers of Tetrahydroquinoline Carboxylic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|---|
| 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride | 75493-93-5 | C₁₀H₁₂ClNO₂ | 213.66 | Carboxylic acid at position 2 |
| 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride | 1187931-92-5 | C₁₀H₁₂ClNO₂ | 213.66 | Carboxylic acid at position 3 |
| 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | 5382-49-0 | C₁₀H₁₁NO₂ | 177.19 | Carboxylic acid at position 6 |
- Positional Impact : The placement of the carboxylic acid group significantly influences biological activity and physicochemical properties. For example, the 2-carboxylic acid derivative (75493-93-5) is more commonly used in drug synthesis due to its optimal spatial arrangement for receptor binding, whereas the 6-carboxylic analog (5382-49-0) lacks the hydrochloride salt and exhibits lower molecular weight, affecting solubility .
Ester Derivatives
Table 2: Ester Derivatives of Tetrahydroquinoline-2-carboxylic Acid
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|---|
| 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid benzyl ester hydrochloride | 1255098-65-7 | C₁₇H₁₈ClNO₂ | 303.78 | Benzyl ester group at position 2 |
| 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester hydrochloride | Not provided | C₁₁H₁₄ClNO₂ | 227.69 (calculated) | Methyl ester group at position 2 |
- Esterification Effects : The benzyl ester derivative (1255098-65-7) exhibits enhanced lipophilicity compared to the parent compound, making it suitable for prodrug formulations. However, its larger molecular weight (303.78 vs. 213.66 g/mol) may reduce bioavailability .
Tetrahydroisoquinoline Analogs
Table 3: Tetrahydroisoquinoline Carboxylic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride | 1187931-92-5 | C₁₀H₁₂ClNO₂ | 213.66 | Isoquinoline core, carboxylic acid at position 3 |
| 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride | 1841081-68-2 | C₁₀H₁₂ClNO₂ | 213.66 | Isoquinoline core, carboxylic acid at position 4 |
- Core Structure Differences: Tetrahydroisoquinoline analogs differ in the arrangement of the nitrogen atom within the bicyclic system.
Stereoisomeric Variants
Table 4: Stereoisomers of Tetrahydroquinoline-2-carboxylic Acid Hydrochloride
| Compound Name | CAS Number | Purity | Configuration |
|---|---|---|---|
| (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride | 75433-76-0 | 95% | R-enantiomer |
| (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride | 63430-98-8 | 97% | S-enantiomer |
- Chiral Significance: Enantiomers exhibit distinct pharmacological profiles.
Biological Activity
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that includes a quinoline ring fused with a five-membered nitrogen-containing ring. The presence of the carboxylic acid group enhances its solubility and biological activity. Its molecular formula is with a molecular weight of approximately 213.66 g/mol.
The biological activity of this compound primarily involves interactions with specific molecular targets:
- NMDA Receptors : Some derivatives have been shown to act as antagonists at NMDA receptors, which are implicated in neurodegenerative diseases such as Alzheimer’s disease.
- Bcl-2 Family Proteins : Research indicates that certain derivatives inhibit Bcl-2 proteins, promoting apoptosis in cancer cells. For instance, compounds derived from this scaffold demonstrated significant binding affinities to Bcl-2 and Mcl-1 proteins, suggesting potential in cancer therapy .
- Inflammatory Pathways : The compound exhibits anti-inflammatory properties by modulating various biochemical pathways involved in inflammation.
Biological Activities
The compound has been associated with several biological activities:
- Anticancer Activity : Studies have shown that derivatives can induce apoptosis in cancer cell lines through caspase activation . Specific compounds have demonstrated IC50 values in the low micromolar range against various cancer types.
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 11t | Bcl-2 | 5.2 | Induces apoptosis |
| 12 | Mcl-1 | 4.5 | Induces apoptosis |
- Neuroprotective Effects : The ability to inhibit NMDA receptors suggests potential use in neuroprotection and treatment of neurodegenerative disorders.
- Antimicrobial Properties : Tetrahydroquinoline derivatives have shown activity against various pathogens, indicating their potential as antimicrobial agents.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its moderate molecular weight and solubility. Its hydrochloride form enhances solubility in aqueous environments, which is beneficial for oral bioavailability.
Case Studies and Research Findings
Recent studies highlight the compound's promising applications:
- Antitumor Activity : A study demonstrated that specific tetrahydroquinoline derivatives could significantly reduce tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .
- Neuroprotective Studies : In vitro studies showed that these compounds could protect neuronal cells from excitotoxicity induced by glutamate, suggesting their potential role in treating conditions like Alzheimer's disease .
- Synthetic Applications : The compound serves as a precursor for synthesizing more complex heterocyclic compounds that exhibit enhanced biological activities .
Q & A
Q. What are the most efficient synthetic protocols for preparing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride?
Methodological Answer: The compound can be synthesized via cyclization reactions using acidic ionic liquids (e.g., [NMPH]HPO) as catalysts, which offer high efficiency, reusability (up to 5 cycles), and reduced toxicity compared to traditional Lewis acids like HPO or Yb(OTf). For example, 2-(phenylamino)ethanol reacts with unsaturated ketones under mild conditions to yield N-hydroxyethyl-substituted derivatives, which can be further functionalized . Alternative methods include domino reactions with InCl or Fe-based catalysts, but these often produce cis/trans isomer mixtures requiring additional purification steps .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Keep in tightly sealed containers under inert gas (e.g., N) in a dry, cool environment (2–8°C). Moisture and oxygen exposure can degrade the hydrochloride salt.
- Handling: Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation by working in a fume hood. In case of skin contact, rinse immediately with water for ≥15 minutes .
Advanced Research Questions
Q. How can researchers address challenges in isolating cis/trans isomers during synthesis?
Methodological Answer: Isomer separation requires chromatographic techniques (e.g., preparative HPLC with chiral columns) or fractional crystallization. For example, ionic liquid-catalyzed reactions reduce isomer formation by favoring stereoselective pathways. In one study, [NMPH]HPO achieved >90% yield with minimal isomerization, whereas Fe-based catalysts produced a 55:45 cis/trans ratio . Advanced NMR (e.g., -COSY) or X-ray crystallography may confirm stereochemistry .
Q. What catalytic systems optimize yield while minimizing environmental impact?
Methodological Answer: Green catalysts like acidic ionic liquids outperform traditional methods:
| Catalyst | Yield (%) | Reusability | Isomer Ratio (cis:trans) |
|---|---|---|---|
| [NMPH]HPO | 92 | 5 cycles | 95:5 |
| HPO | 78 | Not reusable | 60:40 |
| Fe(SO) | 85 | 3 cycles | 55:45 |
Ionic liquids reduce waste and energy consumption due to room-temperature reactivity and recyclability .
Q. How do structural modifications influence biological activity?
Methodological Answer: The carboxylic acid group at position 2 enhances hydrogen-bonding interactions with biological targets. For example:
- Analgesic Activity: 2-Methyl-5-hydroxy derivatives exhibit 1/8th the potency of morphine .
- Tissue Irrigation: The hydrochloride salt’s solubility in aqueous solutions makes it suitable for medical applications .
Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) can predict binding affinities to receptors like opioid or adrenergic systems .
Experimental Design & Data Analysis
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Purity: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Structure Confirmation: and NMR (DMSO-d solvent), FT-IR (carboxylic acid C=O stretch at ~1700 cm), and high-resolution mass spectrometry (HRMS) .
- Isomer Differentiation: Chiral GC-MS or circular dichroism (CD) spectroscopy .
Q. How can researchers resolve contradictions in catalytic efficiency reports?
Methodological Answer: Contradictions often arise from reaction conditions (e.g., solvent polarity, temperature). For example:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance ionic liquid activity but may reduce selectivity.
- Temperature: Elevated temperatures (>80°C) accelerate side reactions (e.g., over-oxidation).
Controlled experiments with Design of Experiments (DoE) software (e.g., JMP) can isolate variables and optimize protocols .
Safety & Compliance
Q. What regulatory considerations apply to pharmacological studies of this compound?
Methodological Answer:
- Non-Clinical Use: The compound is labeled "for research only" and must not be used in humans or animals without IND/NDA approvals .
- Documentation: Maintain Safety Data Sheets (SDS) per OSHA standards, including hazard identification (e.g., GHS classification) and disposal protocols .
Future Research Directions
Q. What unexplored applications exist for tetrahydroquinoline derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
